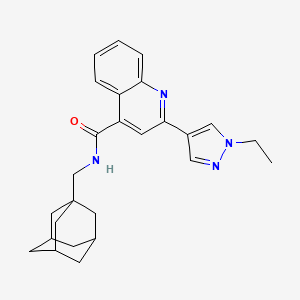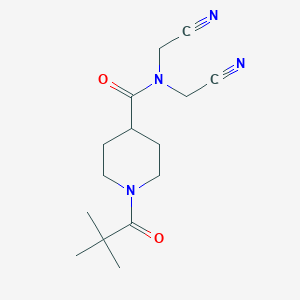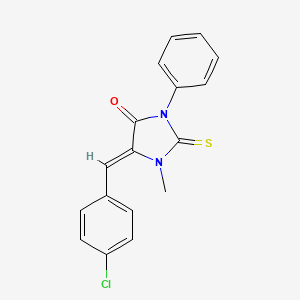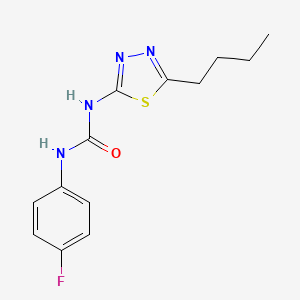![molecular formula C20H18F3NO2 B4579154 2,2,2-trifluoro-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}ethanone](/img/structure/B4579154.png)
2,2,2-trifluoro-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}ethanone
Descripción general
Descripción
"2,2,2-trifluoro-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}ethanone" is a complex chemical compound. Although there is no direct research on this specific compound, related studies provide insights into similar fluorine-containing compounds and their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves reactions of fluorinated ketones or esters with other organic compounds. For instance, Pimenova et al. (2003) synthesized a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, using pentafluoroacetophenone and dimethyl oxalate (Pimenova et al., 2003). This indicates the use of fluorinated ketones and esters in the synthesis of complex fluorinated compounds.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms, which significantly influence their chemical behavior. Huang et al. (2016) investigated 2-diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one, providing insights into the structural aspects of fluorinated compounds (Huang et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of fluorinated compounds is influenced by the electronegative fluorine atoms. For example, the study by Funabiki et al. (1998) on polyfluoro-1-(tosyloxy)prop-1-enyllithiums demonstrates the reactivity of such compounds with various electrophiles (Funabiki et al., 1998).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as solubility and thermal stability, are unique due to the presence of fluorine. Yin et al. (2005) synthesized fluorinated polyimides, highlighting the solubility and thermal properties of these materials (Yin et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of fluorinated compounds are distinctive. El Kharrat et al. (2008) discussed the stability and reactivity of polyfluoroalkylated GEM-iodoacetoxy derivatives, providing a perspective on the chemical properties of such compounds (El Kharrat et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Material Science Applications
Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds, such as 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone, involves self-polycondensation processes that lead to the creation of hyperbranched polymers with controlled degrees of branching. This process demonstrates the potential for creating complex fluorinated materials with specific structural properties (Segawa, Higashihara, & Ueda, 2010).
Fluorinated Arylene Ether Polymers : The development of high glass-transition temperature and organosoluble novel arylene ether polymers using trifluoromethyl-activated bisfluoro monomers showcases the application of fluorinated compounds in creating materials with exceptional thermal stability and solubility properties. These polymers have applications in areas requiring high-performance materials, such as aerospace and electronics (Huang, Liaw, Chang, Han, & Huang, 2007).
Electrophilic Trifluoromethylthiolation Reactions : The use of diazo compounds, such as 2-diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one, in electrophilic trifluoromethylthiolation reactions under copper catalysis to transform various substrates into trifluoromethylthio compounds illustrates the versatility of fluorinated reagents in synthetic chemistry. This method enables the introduction of trifluoromethylthio groups into molecules, significantly altering their physical and chemical properties (Huang et al., 2016).
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-[1-[3-(2-methylphenoxy)propyl]indol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO2/c1-14-7-2-5-10-18(14)26-12-6-11-24-13-16(19(25)20(21,22)23)15-8-3-4-9-17(15)24/h2-5,7-10,13H,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUGZBLWLXUFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4579081.png)
![3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B4579089.png)

![1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4579113.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylpropanamide](/img/structure/B4579117.png)

![5-{[(4-fluorobenzyl)thio]methyl}-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4579131.png)
![methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4579139.png)
![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579148.png)
![5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide](/img/structure/B4579149.png)